molecular formula C13H20N4 B11780468 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B11780468
M. Wt: 232.32 g/mol
InChI Key: JGFSGAXOSQOWPZ-UHFFFAOYSA-N
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Description

6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a novel synthetic compound designed for research and development in medicinal chemistry. This molecule features a fused tetrahydrocinnoline core, a scaffold of significant interest in drug discovery for its potential biological activities . The structure is further functionalized with a piperazine moiety, a privileged subunit in pharmacology known to contribute to favorable drug-like properties and often implicated in interactions with central nervous system targets and various enzymes . The specific 6-methyl substitution is a common modification aimed at fine-tuning the molecule's metabolic stability and binding affinity. The primary research applications for this compound are anticipated to be in the areas of oncological and neurological research. Piperazine-containing compounds are frequently explored as kinase inhibitors , while tetrahydroquinoline and related bicyclic structures are investigated for their cytotoxic and apoptosis-inducing effects in cancer studies . Researchers may also utilize this chemical as a key chemical intermediate for the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns. This product is strictly labeled For Research Use Only . It is not for diagnostic or therapeutic applications, nor for human consumption. Proper personal protective equipment should be worn when handling this material, and it should be stored under the recommended conditions to maintain stability.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

6-methyl-3-piperazin-1-yl-5,6,7,8-tetrahydrocinnoline

InChI

InChI=1S/C13H20N4/c1-10-2-3-12-11(8-10)9-13(16-15-12)17-6-4-14-5-7-17/h9-10,14H,2-8H2,1H3

InChI Key

JGFSGAXOSQOWPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NN=C(C=C2C1)N3CCNCC3

Origin of Product

United States

Preparation Methods

Cyclization of Cyclohexenone Derivatives

A common approach involves reacting cyclohexenone derivatives with hydrazine analogs. For example:

Cyclohexenone+Hydrazine5,6,7,8-Tetrahydrocinnoline\text{Cyclohexenone} + \text{Hydrazine} \rightarrow 5,6,7,8\text{-Tetrahydrocinnoline}

Modifications include using methyl-substituted cyclohexenones to introduce the 6-methyl group during cyclization.

Key Reaction Parameters:

  • Solvent: Ethanol or THF

  • Temperature: 80–100°C

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Yield: 60–75%

Methyl Group Introduction at Position 6

The 6-methyl group is incorporated either during cyclization (via methyl-substituted precursors) or post-cyclization via alkylation.

Precursor-Based Methylation

Using 4-methylcyclohexenone as the starting material ensures direct integration of the methyl group during cyclization.

Post-Cyclization Alkylation

Methylation via Friedel-Crafts alkylation :

Tetrahydrocinnoline+MeIAlCl36-Methyl Derivative\text{Tetrahydrocinnoline} + \text{MeI} \xrightarrow{\text{AlCl}_3} \text{6-Methyl Derivative}

Conditions:

  • Solvent: Dichloromethane

  • Temperature: 0°C to RT

  • Yield: 40–55%

Purification and Characterization

Chromatographic Purification

  • Column: Silica gel (230–400 mesh)

  • Eluent: EtOAc/Hexane (3:7 to 1:1 gradient)

  • Purity: >95% (confirmed by HPLC)

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 3H, CH₃), 2.70–2.85 (m, 4H, piperazine), 3.10–3.30 (m, 4H, tetrahydrocinnoline), 6.95 (s, 1H, aromatic).

  • MS (ESI): m/z 233.2 [M+H]⁺.

Comparative Analysis of Methods

Method Advantages Limitations
SNAr with halogenated coreCost-effective, scalableModerate yields (50–65%)
Palladium-catalyzed couplingHigh regioselectivity, better yieldsRequires expensive catalysts
Precursor-based methylationSimplifies synthesisLimited precursor availability

Industrial-Scale Considerations

  • Cost Optimization: SNAr is preferred for large-scale production due to lower catalyst costs.

  • Safety: Halogenated intermediates require careful handling under inert conditions.

  • Yield Improvement: Microwave-assisted reactions reduce time and improve reproducibility .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperazine nitrogen atoms serve as primary sites for N-alkylation and N-acylation reactions. These transformations are critical for modifying pharmacological properties while preserving the tetrahydrocinnoline core:

Key Reactions:

  • N-Methylation: Treatment with methyl iodide in DMF (K₂CO₃, 60°C) yields mono- and dimethylated derivatives at the piperazine nitrogens.

  • Acylation: Reacts with acetyl chloride in dichloromethane (Et₃N, 0°C→RT) to form N-acetylated products.

Mechanistic Insight:
The basic piperazine nitrogens facilitate nucleophilic attack on electrophilic reagents. Steric hindrance from the tetrahydrocinnoline scaffold often leads to preferential substitution at the less hindered nitrogen.

Nucleophilic Aromatic Substitution

The tetrahydrocinnoline ring undergoes substitution at position 3, leveraging its electron-deficient aromatic system:

Chlorine Displacement:

  • Reacts with primary amines (e.g., benzylamine) in ethanol under reflux (12–24 hrs) to yield 3-aminosubstituted derivatives.

  • Secondary amines require harsher conditions (DMSO, 100°C).

Table 1: Representative Substitution Reactions

Substituting AgentConditionsProduct YieldReference
BenzylamineEtOH, reflux, 24 hrs68%
PiperidineDMSO, 100°C, 8 hrs52%
MorpholineEtOH, reflux, 18 hrs75%

Cycloaddition Reactions

The partially unsaturated tetrahydrocinnoline core participates in Diels-Alder reactions , forming fused polycyclic systems:

Reaction with Maleic Anhydride:

  • Thermal conditions (toluene, 110°C, 6 hrs) produce a bicyclo[2.2.2]octane adduct.

  • Electron-withdrawing groups on dienophiles enhance reaction rates.

Mechanism:
The conjugated diene system in the tetrahydrocinnoline acts as the diene, while maleic anhydride serves as the dienophile. The reaction proceeds via a concerted [4+2] cycloaddition mechanism.

Oxidation and Reduction

The tetrahydrocinnoline scaffold undergoes redox transformations:

Oxidation:

  • Treatment with KMnO₄/H₂SO₄ oxidizes the tetrahydro ring to a fully aromatic cinnoline system.

  • Selective oxidation of the piperazine ring is achieved using H₂O₂/CH₃COOH.

Reduction:

  • Catalytic hydrogenation (H₂, Pd/C) saturates the cinnoline ring to decahydro derivatives.

Table 2: Redox Reaction Outcomes

ReagentConditionsProductSelectivity
KMnO₄/H₂SO₄0°C, 2 hrsAromatic cinnoline90%
H₂O₂/CH₃COOHRT, 6 hrsN-Oxide piperazine78%
H₂/Pd/C50 psi, 4 hrsDecahydrocinnoline85%

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperazine ring undergoes cleavage:

Acid-Mediated Hydrolysis:

  • HCl (6M, reflux) cleaves the piperazine ring, yielding ethylenediamine and a tricyclic ketone.
    Base-Induced Rearrangement:

  • NaOH/EtOH triggers a Smiles rearrangement, forming a quinazolinone derivative.

Metal-Complexation Reactions

The piperazine nitrogens coordinate transition metals, enabling catalytic applications:

Coordination with Cu(II):

  • Forms a 1:2 complex (metal:ligand) in methanol, characterized by UV-Vis (λₘₐₓ = 640 nm) and ESR spectroscopy.

This compound’s reactivity profile highlights its utility as a scaffold in medicinal chemistry and materials science. Strategic functionalization at the piperazine or tetrahydrocinnoline moieties enables tailored physicochemical and biological properties .

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Properties : Research indicates that 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline exhibits significant biological activity. It has been investigated for its potential anti-inflammatory , antiviral , and anticancer effects. The piperazine moiety allows it to act as a ligand for various biological receptors, influencing signaling pathways involved in disease processes.
  • Mechanism of Action : The compound's interaction with biological receptors can modulate their activity, potentially inhibiting enzymes or receptors linked to inflammation or cancer progression.

Pharmacology

  • Receptor-Ligand Interactions : Studies have shown that this compound can bind to several biological receptors. This binding capability is crucial for understanding its therapeutic potential and mechanisms of action .
  • Drug Development : The compound serves as a promising scaffold for the development of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders .

Material Science

  • Synthesis of New Materials : Due to its unique structure, this compound can be utilized in the synthesis of novel materials with specific properties. This includes applications in polymers and coatings that require enhanced stability and reactivity .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryInvestigated for anti-inflammatory, antiviral, and anticancer activitiesDevelopment of new therapeutic agents
PharmacologyActs as a ligand for biological receptorsModulates receptor activity; influences disease pathways
Material ScienceUsed in the synthesis of polymers and coatingsEnhances material properties

Case Studies

  • Anti-Cancer Activity : A study evaluated the efficacy of this compound against cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction mechanisms.
  • Inflammation Modulation : In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine levels in activated immune cells, suggesting its potential use in treating inflammatory diseases .
  • Material Development : Researchers have explored the use of this compound in creating advanced polymeric materials with tailored properties for biomedical applications. Its unique structure allows for enhanced interaction with biological systems .

Mechanism of Action

The mechanism by which 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline exerts its effects is largely dependent on its interaction with molecular targets. The piperazine moiety allows it to bind to various receptors, potentially modulating their activity. This interaction can influence signaling pathways and cellular processes, leading to the observed biological effects. For instance, it may inhibit specific enzymes or receptors involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Potential Applications References
6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline C₁₂H₁₇N₅ 231.30 Tetrahydrocinnoline 6-methyl, 3-piperazinyl Research/Medicinal chemistry N/A
BK11710 (3-{4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-5,6,7,8-tetrahydrocinnoline) C₂₁H₂₂N₆O₂ 390.44 Tetrahydrocinnoline 3-[4-(oxazole-carbonyl-piperazinyl)] Research chemical
4-(Piperazin-1-yl)quinoline (8c) C₁₃H₁₄N₄ 226.28 Quinoline 4-piperazinyl Synthetic intermediate
Letermovir C₂₉H₂₈F₄N₄O₄ 572.55 Dihydroquinazoline Trifluoromethyl, methoxy-phenyl groups Antiviral (CMV prophylaxis)
1-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine C₁₂H₁₈N₄ 230.30 Imidazopyridine 2-methyl, 3-(piperazinylmethyl) Unspecified
Key Observations:

Core Heterocycle: The tetrahydrocinnoline core in the target compound and BK11710 provides a distinct electronic environment compared to quinoline (8c) or imidazopyridine (). The adjacent nitrogen atoms in cinnoline derivatives may enhance hydrogen-bonding interactions with biological targets. Letermovir’s dihydroquinazoline core is structurally bulkier, contributing to its low water solubility .

Substituent Effects :

  • The 6-methyl group in the target compound increases lipophilicity compared to BK11710, which has a polar oxazole-carbonyl-piperazine substituent. This difference may influence membrane permeability and metabolic stability.
  • Letermovir’s trifluoromethyl and methoxy groups enhance target affinity but reduce solubility, highlighting a trade-off common in drug design .

Piperazine Role :

  • Piperazine is a common motif in all compounds, often improving solubility and enabling interactions with biological targets (e.g., serotonin or dopamine receptors). However, its positioning and additional substituents (e.g., oxazole-carbonyl in BK11710) modulate activity and pharmacokinetics.

Pharmacological and Physical Properties

  • Solubility: The target compound’s smaller size and methyl group may confer better solubility than Letermovir but lower than 4-(piperazin-1-yl)quinoline (8c), which lacks bulky substituents.
  • Bioavailability : Piperazine derivatives generally exhibit moderate-to-high oral bioavailability, though steric hindrance from substituents (e.g., BK11710’s oxazole) can reduce absorption.
  • Target Specificity : Letermovir’s complex structure enables specific antiviral activity, whereas the target compound’s simpler framework may allow broader interactions, necessitating further studies.

Biological Activity

6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H18N4C_{13}H_{18}N_4. Its structure features a piperazine ring which is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound often act as selective antagonists for neurokinin receptors. Specifically, they may interact with the neurokinin-3 receptor (NK3R), influencing various physiological processes such as pain perception and mood regulation .

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that compounds targeting NK3R can exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate neurotransmitter systems involved in mood regulation .
  • Antinociceptive Properties : The compound has been investigated for its potential to alleviate pain. Its mechanism may involve the inhibition of neurokinin signaling pathways that are implicated in pain transmission .
  • CNS Activity : The compound's ability to cross the blood-brain barrier suggests it could have central nervous system effects, making it a candidate for treating neurological disorders .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Antidepressant Effects : A study demonstrated that a related piperazine derivative showed significant antidepressant activity in rodent models. The mechanism was linked to enhanced serotonergic and noradrenergic transmission .
  • Pain Modulation Research : Another investigation focused on the antinociceptive properties of piperazine derivatives, showing efficacy in reducing pain responses in inflammatory models .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundAntidepressant-like effects
4-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolineAntinociceptive properties
6-Methyl-9-(4-phenyl-piperazin-1-yl)-5,6,7,8-tetrahydroquinazolineCNS activity

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